molecular formula C15H22N2O3S2 B585234 2,5-Dihydro-2,2,5,5-tetramethyl-3-[[(methylsulfonyl)thio]methyl]-4-(3-pyridinyl)-1H-pyrrol-1-yloxy CAS No. 1379779-19-7

2,5-Dihydro-2,2,5,5-tetramethyl-3-[[(methylsulfonyl)thio]methyl]-4-(3-pyridinyl)-1H-pyrrol-1-yloxy

Cat. No.: B585234
CAS No.: 1379779-19-7
M. Wt: 342.472
InChI Key: PAGGFGGNBOGRTO-UHFFFAOYSA-N
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Description

The compound "2,5-Dihydro-2,2,5,5-tetramethyl-3-[[(methylsulfonyl)thio]methyl]-4-(3-pyridinyl)-1H-pyrrol-1-yloxy" is a structurally complex pyrrole derivative featuring a methylsulfonyl thioether group and a 3-pyridinyl substituent. Pyrrole derivatives are widely studied for their roles in medicinal chemistry and materials science due to their heterocyclic aromaticity and capacity for functional group diversification.

Properties

IUPAC Name

3-[1-hydroxy-2,2,5,5-tetramethyl-4-(methylsulfonylsulfanylmethyl)pyrrol-3-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S2/c1-14(2)12(10-21-22(5,19)20)13(15(3,4)17(14)18)11-7-6-8-16-9-11/h6-9,18H,10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAGGFGGNBOGRTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=C(C(N1O)(C)C)C2=CN=CC=C2)CSS(=O)(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Diradical Precursors

Pyrroline nitroxides are typically synthesized via cyclization of diradical intermediates. For example, 3,4-dibromopyrroline nitroxide precursors undergo lithiation and subsequent functionalization. In the case of the target compound, a tetramethyl-substituted dihydro-pyrrole backbone is likely assembled using a Michael addition or [3+2] cycloaddition strategy.

Reagents and Conditions

  • Fe²⁺/H₂O₂ : Used to oxidize amine precursors to nitroxides.

  • Hexyllithium : Facilitates bromine/lithium exchange for introducing substituents.

  • Chlorodiphenylphosphane : Enables phosphorylation at position 4 of the pyrroline ring.

Introduction of the 3-[(Methylsulfonyl)thio]methyl Group

The methylsulfonylthio (-S-SO₂CH₃) moiety at position 3 is introduced via a two-step process:

Thiolation and Sulfonylation

  • Thiol Introduction : A mercaptomethyl group (-CH₂SH) is appended to the pyrroline core using a thiol-ene reaction or nucleophilic substitution.

  • Sulfonylation : The thiol is treated with methylsulfonyl chloride (CH₃SO₂Cl) in the presence of a base (e.g., triethylamine) to form the methylsulfonylthio group.

Key Reaction :
R-CH2SH+CH3SO2ClEt3NR-CH2-S-SO2CH3\text{R-CH}_2\text{SH} + \text{CH}_3\text{SO}_2\text{Cl} \xrightarrow{\text{Et}_3\text{N}} \text{R-CH}_2\text{-S-SO}_2\text{CH}_3

Functionalization at Position 4: Pyridinyl Substituent

The 3-pyridinyl group at position 4 is incorporated via cross-coupling reactions:

Suzuki-Miyaura Coupling

A palladium-catalyzed coupling between a brominated pyrroline intermediate and 3-pyridinylboronic acid achieves aryl substitution.

Conditions :

  • Catalyst: Pd(PPh₃)₄

  • Base: Na₂CO₃

  • Solvent: DMF/H₂O

Oxidation to Nitroxide

The final step involves oxidation of the pyrroline amine to the nitroxide radical:

Meta-Chloroperbenzoic Acid (mCPBA) Oxidation

Treatment with mCPBA removes protecting groups (e.g., methyl) and oxidizes the amine to the nitroxide.

Synthetic Route Summary Table

StepObjectiveReagents/ConditionsIntermediate/ProductCitation
1Pyrroline core formationFe²⁺/H₂O₂, hexyllithiumBrominated pyrroline
2ThiolationThiourea, H₂O₂3-mercaptomethyl-pyrroline
3SulfonylationCH₃SO₂Cl, Et₃N3-(methylsulfonylthio)methyl
4Pyridinyl introductionPd(PPh₃)₄, 3-pyridinylboronic acid4-pyridinyl-pyrroline
5Nitroxide formationmCPBA, CH₂Cl₂Target compound (nitroxide radical)

Challenges and Optimization

Steric Hindrance

The tetramethyl groups at positions 2 and 5 create steric bulk, necessitating high-temperature reactions or polar solvents (e.g., DMF) to enhance reactivity.

Nitroxide Stability

The nitroxide radical is sensitive to reducing agents. Synthesis must avoid protic acids or thiols post-oxidation.

Industrial-Scale Production

Suppliers like TRC and Medical Isotopes, Inc. list the compound as "made to order," indicating batch-specific synthesis under controlled conditions. Purity (>95% HPLC) is maintained via column chromatography and recrystallization.

Alternative Methodologies

Staudinger Ligation

Phosphane-mediated ligation could conjugate pre-functionalized fragments, though this remains speculative for the target compound.

Radical Recombination

Tetramethyl substitution may arise from radical recombination of methyl groups during cyclization, though evidence is limited .

Chemical Reactions Analysis

Types of Reactions

2,5-Dihydro-2,2,5,5-tetramethyl-3-[[(methylsulfonyl)thio]methyl]-4-(3-pyridinyl)-1H-pyrrol-1-yloxy undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5-Dihydro-2,2,5,5-tetramethyl-3-[[(methylsulfonyl)thio]methyl]-4-(3-pyridinyl)-1H-pyrrol-1-yloxy is widely used in scientific research, including:

Mechanism of Action

The compound exerts its effects primarily through spin labeling, where it attaches to specific sites on molecules, allowing for the study of molecular dynamics and interactions using EPR spectroscopy. The molecular targets include proteins, nucleic acids, and other biomolecules. The pathways involved are related to the conformational changes and interactions of these biomolecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed analysis of key differences and implications:

Table 1: Structural and Functional Comparison

Compound Name Key Functional Groups Melting Point (°C) Yield (%) Notable Spectral Data (IR, cm⁻¹)
1-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(4-nitrophenyl)-4-oxo-2-thioxo-... (from evidence) Nitrophenyl, C≡N, C=S, C=O, NO₂ 190.9 79 2188 (C≡N), 1700/1689 (C=O), 1380 (NO₂)
Target compound (2,5-Dihydro-...-1H-pyrrol-1-yloxy) Methylsulfonyl thioether, 3-pyridinyl, pyrrole N/A N/A Hypothetical: ~1350 (S=O), ~1600 (C=N)

Key Observations:

Functional Groups and Reactivity: The evidence compound contains a nitrophenyl group, which enhances electron-withdrawing effects and may elevate melting points (190.9°C) due to strong intermolecular interactions . The methylsulfonyl thioether group in the target compound is distinct from the thioxo (C=S) group in the evidence compound. Sulfonyl groups typically exhibit strong IR absorption near 1350–1300 cm⁻¹ (S=O stretching), whereas C=S groups absorb at ~1100–1050 cm⁻¹ .

Synthetic Efficiency :

  • The evidence compound was synthesized in 79% yield , suggesting robust reaction conditions for pyrimidine derivatives. The absence of yield data for the target compound limits direct comparison, but pyrrole synthesis often requires stringent control of oxidizing agents due to ring stability.

Spectral Signatures: The C≡N stretch (2188 cm⁻¹) and NO₂ symmetric/asymmetric vibrations (1380 cm⁻¹) in the evidence compound highlight its electron-deficient character. For the target compound, IR would likely show S=O stretches (~1350 cm⁻¹) and pyridine C=N/C-C stretches (~1600 cm⁻¹), indicating distinct electronic environments.

Potential Applications: Nitrophenyl-containing compounds (e.g., evidence compound) are often explored as antimicrobial agents or enzyme inhibitors. The target compound’s methylsulfonyl thioether group could make it a candidate for prodrug design or redox-responsive materials.

Biological Activity

2,5-Dihydro-2,2,5,5-tetramethyl-3-[[(methylsulfonyl)thio]methyl]-4-(3-pyridinyl)-1H-pyrrol-1-yloxy (CAS No. 1379779-19-7) is a chemical compound with potential biological activities. Its unique structure combines a pyrrol-1-yloxy moiety with a methylsulfonyl thio group, which may influence its pharmacological properties. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C15H21N2O3S2
  • Molecular Weight : 341.47 g/mol
  • Solubility : Soluble in chloroform and methanol .

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Spin Labeling Reagent : This compound has been identified as a spin labeling reagent, which implies its role in studying free radicals and reactive oxygen species in biological systems .
  • Potential Inhibition of Kinases : Similar compounds have shown promise as inhibitors of kinases involved in inflammatory processes. The pyridine moiety may enhance the interaction with kinase targets .
  • Antimicrobial Activity : Preliminary studies suggest that derivatives with similar structures exhibit antimicrobial properties against various pathogens. This suggests that the compound may possess similar activity worth exploring .

Biological Activity Data

Biological ActivityObservations
Spin LabelingEffective in studying free radicals .
AntimicrobialPotential activity against bacteria and fungi .
Kinase InhibitionRelated compounds show inhibitory effects on kinases involved in inflammation .

Case Study 1: Antimicrobial Evaluation

A series of related compounds demonstrated significant antimicrobial activity against Escherichia coli and Staphylococcus aureus. The presence of the methylsulfonyl thio group was crucial for enhancing the efficacy against these pathogens. Further studies are needed to evaluate the specific activity of this compound in vivo.

Case Study 2: Kinase Inhibition

Research on imidazo[1,2-b]pyridazine derivatives revealed that modifications at specific positions led to increased kinase selectivity and inhibition. These findings suggest that this compound might also exhibit similar selectivity profiles due to its structural components .

Q & A

Q. What are the established synthetic routes for this compound, and how are structural impurities minimized during synthesis?

The compound can be synthesized via cyclization reactions involving substituted pyrrole precursors. Key steps include:

  • Reagent selection : Use of chloranil as an oxidizing agent in xylene under reflux (25–30 hours) to promote cyclization .
  • Purification : Recrystallization from methanol or ethanol to eliminate unreacted intermediates and byproducts .
  • Yield optimization : Adjusting stoichiometric ratios (e.g., 1:1 molar ratio of reactants) and reaction time to achieve yields >45% .
    Critical Note : Monitor reaction progress via thin-layer chromatography (TLC) to identify incomplete reactions, a common source of impurities.

Q. Which spectroscopic techniques are most reliable for confirming the compound’s structure, and what key spectral markers should be prioritized?

  • 1H/13C NMR : Focus on the pyridinyl proton (δ 8.5–9.0 ppm) and methylsulfonyl-thiomethyl group (δ 3.1–3.3 ppm for SCH2 and δ 3.5–3.7 ppm for SO2CH3) .
  • HRMS : Confirm molecular ion peaks with <5 ppm mass error to validate the molecular formula .
  • FTIR : Look for C=O stretches (~1700 cm⁻¹) and S=O vibrations (~1150 cm⁻¹) to verify functional groups .

Advanced Research Questions

Q. How can experimental designs be structured to investigate the compound’s stability under varying pH and temperature conditions?

Adopt a split-plot design to evaluate stability across multiple variables:

  • Primary factors : pH (3–11) and temperature (25°C–60°C).
  • Analytical endpoints : Monitor degradation via HPLC retention time shifts and UV-Vis spectral changes .
  • Control : Include a stability-indicating assay (e.g., forced degradation with H2O2 or light exposure) to distinguish hydrolytic vs. oxidative pathways .
    Example Table :
ConditionDegradation Rate (k, h⁻¹)Major Degradation Product
pH 3, 40°C0.12Des-methylsulfonyl analog
pH 9, 60°C0.45Pyridine ring-opened form

Q. What methodological approaches resolve contradictions in reported reactivity data (e.g., divergent regioselectivity in functionalization reactions)?

  • Mechanistic probing : Use isotopic labeling (e.g., deuterated solvents) to track proton transfer pathways during reactions .
  • Computational modeling : Perform DFT calculations to compare activation energies for competing reaction pathways (e.g., C-3 vs. C-4 substitution) .
  • Cross-validation : Replicate conflicting studies under standardized conditions (e.g., inert atmosphere, controlled humidity) to isolate environmental variables .

Q. How can researchers design assays to evaluate the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Target selection : Prioritize enzymes with known sulfonyl-thioether binding pockets (e.g., glutathione transferases) .
  • Assay conditions :
    • Use fluorescence polarization to measure binding affinity (KD).
    • Include negative controls (e.g., methylsulfonyl-free analogs) to confirm specificity .
  • Dose-response analysis : Test concentrations from 1 nM–100 µM to establish IC50 values and assess toxicity thresholds .

Methodological Considerations

  • Data contradiction : When reproducibility issues arise, cross-reference synthetic protocols (e.g., solvent purity, catalyst batches) and validate instrumentation calibration .
  • Theoretical framework : Link stability studies to environmental fate models (e.g., EPI Suite) to predict biodegradation pathways .

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